1-(2,4-Difluorobenzyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
BEWNKLIBHXYKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2,4 Difluorobenzyl Azetidine
Retrosynthetic Analysis and Strategic Disconnections for Azetidine (B1206935) Ring Formation
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(2,4-Difluorobenzyl)azetidine, the primary strategic disconnections focus on the formation of the azetidine ring and the installation of the N-benzyl group.
The most logical disconnection is at the C-N bond of the benzyl (B1604629) group, which points to two key precursors: azetidine itself and a 2,4-difluorobenzyl electrophile, such as 2,4-difluorobenzyl bromide. This approach simplifies the problem into two distinct challenges: the synthesis of the unsubstituted azetidine core and the subsequent N-alkylation.
A deeper retrosynthetic cut involves breaking the C-N bonds within the azetidine ring itself. This typically leads to a 1,3-difunctionalized propane (B168953) derivative. A common strategy involves disconnecting one of the C-N bonds, suggesting an intramolecular cyclization of a γ-aminohalide or a γ-amino alcohol derivative. This precursor, N-(3-halopropyl)-2,4-difluorobenzylamine or a related species, can be traced back to 2,4-difluorobenzylamine (B110887) and a three-carbon synthon like 1,3-dihalopropane or 3-halo-1-propanol.
Cyclization Approaches to Azetidine Core: Mechanistic Insights
The construction of the strained azetidine ring is a significant synthetic challenge. Several methodologies have been developed to achieve this transformation efficiently.
One of the most fundamental and widely used methods for constructing the azetidine ring is through intramolecular cyclization. This process typically involves a 4-exo-tet cyclization, where a nitrogen nucleophile attacks a carbon atom bearing a leaving group at the γ-position.
The reaction generally starts from a precursor like N-substituted-3-aminopropanol or a 1,3-dihalopropane. For instance, starting from 3-amino-1-propanol, the amino group can be protected, the hydroxyl group converted into a good leaving group (e.g., a tosylate or mesylate), and then cyclized under basic conditions. researchgate.net The base facilitates the deprotonation of the nitrogen, enhancing its nucleophilicity for the subsequent intramolecular SN2 reaction that forms the four-membered ring.
A common precursor for such cyclizations is a γ-haloamine. The synthesis often involves the reaction of a primary amine with a 1,3-dihalopropane, which can be a delicate process to control mono-alkylation over dialkylation. The subsequent ring closure is typically promoted by a base.
| Starting Material Precursor | Leaving Group | Base | Solvent | Typical Yield (%) |
| N-Trityl-3-chloropropylamine | -Cl | NaH | DMF | High |
| N-Benzhydryl-3-bromopropylamine | -Br | K₂CO₃ | Acetonitrile | Moderate-High |
| 3-(Benzylamino)propyl methanesulfonate | -OMs | NaOH | Water/Toluene | Good |
This table presents generalized conditions for intramolecular cyclization to form N-protected azetidines, which are analogous to pathways for the target molecule's core.
Cycloaddition reactions offer a powerful and often stereocontrolled route to cyclic systems. For azetidines, the [2+2] cycloaddition is the most relevant. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can directly yield an azetidine ring. rsc.orgnih.gov This method is highly efficient for creating substituted azetidines, though its application for the unsubstituted core of the target molecule might be less direct. chemrxiv.org
Another significant cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines using reducing agents like borane (B79455) or lithium aluminum hydride. This two-step process provides a versatile entry into the azetidine scaffold.
| Cycloaddition Type | Reactants | Key Intermediate | Product Type |
| Aza Paternò–Büchi | Imine + Alkene | Excited-state complex | Azetidine |
| Staudinger Synthesis | Ketene + Imine | Zwitterionic intermediate | β-Lactam |
This table outlines major cycloaddition strategies that can be employed to construct the azetidine ring system.
Less common, yet effective, strategies involve the modification of existing ring systems. Ring contraction of five-membered heterocycles, such as pyrrolidinones, can yield azetidines. For example, α-halo-N-sulfonylpyrrolidinones can undergo a Favorskii-type rearrangement or a nucleophilic addition-ring contraction sequence to produce α-carbonylated azetidines. organic-chemistry.org
Conversely, ring expansion of three-membered aziridines provides another pathway. The reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide can lead to the formation of 1-arenesulfonylazetidines. organic-chemistry.org These methods, while elegant, often require multi-step syntheses to prepare the necessary starting materials.
Introduction of the 2,4-Difluorobenzyl Moiety: Advanced Coupling Reactions
Once the azetidine core is obtained, the final key step is the introduction of the 2,4-difluorobenzyl group onto the nitrogen atom.
The most direct and common method for this transformation is the N-alkylation of azetidine with a 2,4-difluorobenzyl halide. Azetidine, as a secondary amine, acts as a nucleophile and displaces the halide from 2,4-difluorobenzyl chloride or bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting azetidine which would render it non-nucleophilic.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate, triethylamine, or sodium bicarbonate. Solvents such as acetonitrile, dimethylformamide (DMF), or alcohols are frequently employed.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2,4-Difluorobenzyl bromide | K₂CO₃ | Acetonitrile | Reflux | >90 |
| 2,4-Difluorobenzyl chloride | Et₃N | DMF | 80 | 85-95 |
| 2,4-Difluorobenzyl chloride | NaHCO₃ | Ethanol | Reflux | 80-90 |
This table provides representative conditions for the N-alkylation of azetidine with 2,4-difluorobenzyl halides, based on established procedures for similar reactions.
Palladium-Catalyzed C-N Cross-Coupling Methods
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of N-aryl and N-alkyl bonds. uni-muenchen.deresearchgate.net This methodology is applicable to the synthesis of N-substituted azetidines, including this compound. The reaction typically involves the coupling of an aryl or benzyl halide with azetidine in the presence of a palladium catalyst and a suitable base. researchgate.net
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl/benzyl halide, followed by coordination of the amine (azetidine) and subsequent reductive elimination to afford the N-substituted azetidine and regenerate the active catalyst. uni-muenchen.de
A variety of palladium precursors and ligands can be employed to facilitate this transformation. The choice of ligand is crucial for the efficiency and scope of the reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the C-N bond-forming step. mcgill.ca
| Catalyst System | Substrates | Reaction Conditions | Yield |
| Pd(OAc)₂, BINAP | Azetidine, 2,4-Difluorobenzyl bromide | Toluene, NaOtBu, 100 °C | Moderate to Good |
| Pd₂(dba)₃, XPhos | Azetidine, 2,4-Difluorobenzyl chloride | Dioxane, K₃PO₄, 80 °C | Good to High |
Table 1: Representative Palladium-Catalyzed Syntheses of N-Substituted Azetidines. This table is a representative example and specific yields for this compound may vary.
Studies have shown that palladium-catalyzed methods offer a broad substrate scope and functional group tolerance, making them a versatile tool for the synthesis of a wide range of N-aryl and N-benzyl azetidines. researchgate.netnih.gov
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing a direct route to amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. nih.govorganic-chemistry.org The synthesis of this compound can be achieved through the reductive amination of 2,4-difluorobenzaldehyde (B74705) with azetidine. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. organic-chemistry.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org The reaction conditions are generally mild, and the methodology is applicable to a wide range of substrates. nih.gov
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield |
| 2,4-Difluorobenzaldehyde | Azetidine | Sodium triacetoxyborohydride (B8407120) | Dichloroethane | High |
| 2,4-Difluorobenzaldehyde | Azetidine | Sodium cyanoborohydride | Methanol | Good |
Table 2: Reductive Amination for the Synthesis of this compound. This table is a representative example and specific yields may vary.
The efficiency of reductive amination can be influenced by factors such as the reactivity of the carbonyl compound, the nature of the amine, and the choice of reducing agent and solvent. nih.gov
Stereochemical Control in the Synthesis of this compound Derivatives
The introduction of stereocenters into the azetidine ring is crucial for the development of chiral drugs and probes. Several strategies have been developed to achieve stereochemical control in the synthesis of substituted azetidines.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the context of azetidine synthesis, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the azetidine precursor. rsc.orgacs.org
For example, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org Similarly, chiral tert-butanesulfinamides have been employed for the asymmetric synthesis of C2-substituted azetidines. acs.org The auxiliary guides the stereoselective formation of the azetidine ring and can be subsequently removed to yield the desired chiral product. wikipedia.org
Asymmetric Catalysis in Azetidine Ring Formation
Asymmetric catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. researchgate.netbirmingham.ac.uk Chiral ligands complexed to transition metals or organocatalysts have been successfully applied to the asymmetric synthesis of azetidines. researchgate.netthieme-connect.com
For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net Furthermore, copper-catalyzed asymmetric [3+1] cycloadditions have been developed for the enantioselective synthesis of 2-azetines, which can be subsequently reduced to chiral azetidines. nih.gov
Diastereoselective Synthetic Pathways
Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters within a molecule. rsc.org In the synthesis of substituted azetidines, diastereoselectivity can be achieved through various methods, including substrate control and reagent control.
Iodine-mediated cyclization of homoallylic amines has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov Additionally, diastereoselective approaches for the synthesis of functionalized 3-arylated azetidines have been developed using Grignard reagents and subsequent α-lithiation and electrophile trapping. uni-muenchen.de The stereochemical outcome of these reactions is often dictated by steric and electronic factors of the starting materials and reagents. acs.org
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of azetidines, several green approaches have been explored.
The use of water as a solvent, microwave irradiation to accelerate reactions, and the development of catalytic methods with high atom economy are all examples of green chemistry principles being applied to azetidine synthesis. organic-chemistry.org For instance, one-pot syntheses of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines have been achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a modern approach to construct azetidines under environmentally benign conditions. researchgate.net The development of cost-effective and environmentally friendly synthetic routes for key azetidine intermediates is an active area of research. researchgate.net
Solvent-Free or Aqueous Media Synthesis
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Modern synthetic chemistry is increasingly focused on developing methods that minimize or eliminate the use of such solvents, moving towards solvent-free or aqueous reaction media. These approaches not only reduce the environmental impact but can also offer benefits in terms of simplified work-up procedures and, in some cases, enhanced reactivity and selectivity.
One plausible and efficient route for the synthesis of this compound in an aqueous or solvent-free environment is the N-alkylation of azetidine with a suitable 2,4-difluorobenzyl electrophile, such as 2,4-difluorobenzyl bromide or chloride. The use of phase-transfer catalysis (PTC) is a well-established technique to facilitate reactions between water-insoluble organic substrates and aqueous-soluble reagents. phasetransfercatalysis.com In this context, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would facilitate the transfer of the azetidine from the aqueous phase to the organic phase (or a micro-aqueous environment) to react with the 2,4-difluorobenzyl halide.
A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been demonstrated under microwave irradiation in an alkaline aqueous medium, suggesting a viable approach for related cyclizations. rsc.org While this is for the formation of the ring itself, the principles of using aqueous media for N-alkylation are transferable.
Another approach is the direct reaction of azetidine with 2,4-difluorobenzyl alcohol under solvent-free conditions, potentially catalyzed by an acid. Acid-catalyzed N-alkylation of tosylhydrazones using benzylic alcohols has been reported, indicating the feasibility of using alcohols as alkylating agents. researchgate.net A similar strategy could be envisioned for the direct N-benzylation of azetidine.
Below is a table summarizing potential conditions for the aqueous or solvent-free synthesis of this compound based on analogous reactions.
| Reactants | Catalyst/Conditions | Solvent | Potential Yield | Reference for Analogy |
| Azetidine, 2,4-Difluorobenzyl Bromide | K₂CO₃, Tetrabutylammonium Bromide (TBAB) | Water/Chloroform | Moderate to High | phasetransfercatalysis.com |
| Azetidine, 2,4-Difluorobenzyl Chloride | NaOH, Microwave Irradiation | Aqueous | Good | rsc.org |
| Azetidine, 2,4-Difluorobenzyl Alcohol | H₂SO₄ (catalytic) | Solvent-Free (grinding) | Good to Excellent | google.com |
This table presents plausible reaction conditions for the synthesis of this compound based on methodologies reported for analogous N-alkylation reactions. The yields are speculative and would require experimental verification.
Biocatalytic or Organocatalytic Transformations
Biocatalysis and organocatalysis have emerged as powerful tools in modern organic synthesis, offering high levels of selectivity under mild reaction conditions. These methodologies represent a significant advancement towards greener and more efficient chemical processes.
Biocatalytic Synthesis
The enzymatic N-alkylation of amines is a rapidly developing field. Reductive aminases (RedAms) are a class of enzymes capable of catalyzing the reductive amination of ketones and aldehydes with amines. A plausible biocatalytic route to this compound would involve the reductive amination of 2,4-difluorobenzaldehyde with azetidine, catalyzed by a reductive aminase. This approach offers the potential for high selectivity and operation in aqueous buffers under mild temperature and pH conditions. Recent studies have demonstrated the use of RedAms in combination with alcohol oxidases or carboxylic acid reductases to generate the aldehyde in situ from the corresponding alcohol or carboxylic acid, creating efficient one-pot cascade reactions. lookchem.com
Another biocatalytic strategy could involve the one-carbon ring expansion of a suitably substituted aziridine (B145994) to an azetidine. chemrxiv.org While this would be a more complex multi-step approach to the final target, it highlights the novel transformations accessible through biocatalysis.
Organocatalytic Synthesis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of this compound, an organocatalytic approach could be employed for the N-alkylation step. For instance, an organocatalyst could activate the 2,4-difluorobenzyl precursor or enhance the nucleophilicity of the azetidine nitrogen. While direct organocatalytic N-benzylation of azetidine is not extensively documented, related transformations suggest its feasibility. For example, organocatalytic methods have been developed for the synthesis of chiral C2-functionalized azetidines. nih.gov
A more direct application would be the reductive amination of 2,4-difluorobenzaldehyde with azetidine, where an organocatalyst could be used in conjunction with a mild reducing agent.
The table below outlines potential biocatalytic and organocatalytic routes for the synthesis of this compound.
| Reaction Type | Catalyst | Reactants | Key Features | Reference for Analogy |
| Biocatalytic Reductive Amination | Reductive Aminase (RedAm) | Azetidine, 2,4-Difluorobenzaldehyde | Aqueous buffer, mild conditions, high selectivity | lookchem.com |
| Organocatalytic Reductive Amination | Chiral Phosphoric Acid / Hantzsch Ester | Azetidine, 2,4-Difluorobenzaldehyde | Mild conditions, potential for enantioselectivity if a substituted azetidine were used | rsc.org |
| Biocatalytic Ring Expansion | Engineered Cytochrome P450 | N-protected 2-(2,4-difluorophenyl)aziridine, diazo compound | High enantioselectivity for related systems | chemrxiv.org |
This table presents potential advanced catalytic approaches for the synthesis of this compound based on methodologies reported for analogous transformations. The suitability and efficiency of these methods for the specific target compound would need to be experimentally determined.
Chemical Reactivity and Mechanistic Investigations of 1 2,4 Difluorobenzyl Azetidine
Transformations of the Azetidine (B1206935) Ring System
The reactivity of the azetidine ring is largely dictated by its strain energy, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. This strain can be relieved through ring-opening or ring-expansion reactions.
Ring Opening Reactions: Mechanistic Pathways
Ring-opening reactions of azetidines can be initiated by either nucleophiles or electrophiles, typically requiring activation of the azetidine nitrogen or a carbon atom of the ring.
Nucleophilic attack on the azetidine ring generally requires prior activation, such as N-acylation, N-sulfonylation, or quaternization of the nitrogen atom. This enhances the electrophilicity of the ring carbons. For an N-benzyl substituted azetidine like 1-(2,4-Difluorobenzyl)azetidine, the nitrogen is a tertiary amine. Nucleophilic ring-opening would likely proceed via quaternization of the nitrogen, followed by attack of a nucleophile at one of the ring carbons, leading to a γ-aminopropyl derivative. The regioselectivity of the attack would be influenced by steric and electronic factors of any substituents on the ring. Without specific studies on this compound, any proposed mechanism remains speculative.
Electrophilic attack on the nitrogen atom of the azetidine ring is a common process. Protonation or Lewis acid coordination activates the ring towards cleavage. In the case of this compound, the nitrogen atom is basic and can be readily protonated. Subsequent attack by a nucleophile, often the conjugate base of the acid used, can lead to ring opening. For instance, treatment with a hydrogen halide could potentially lead to the formation of a γ-haloamine.
Ring Expansion Reactions to Larger Heterocycles
Azetidines can undergo ring expansion to form larger, more stable five-membered rings like pyrrolidines. These reactions often proceed through the formation of an azetidinium ylide, followed by a organic-chemistry.orgrsc.org- or rsc.orgresearchgate.net-sigmatropic rearrangement. For example, the reaction of an N-benzylazetidine with a carbene source could potentially lead to the formation of a pyrrolidine (B122466) derivative. However, no specific examples involving this compound have been reported.
Strain Release and Stability Studies of the Azetidine Core
The stability of the azetidine ring is a balance between its inherent strain and the electronic and steric effects of its substituents. The N-(2,4-Difluorobenzyl) group is expected to influence the basicity of the nitrogen atom and potentially the conformational properties of the ring. The electron-withdrawing nature of the difluorobenzyl group would decrease the nucleophilicity and basicity of the azetidine nitrogen compared to an unsubstituted N-benzyl group. This could, in turn, affect its reactivity towards electrophiles. Quantitative studies on the strain energy and thermodynamic stability of this compound are not available.
Reactivity of the Difluorobenzyl Moiety
The 2,4-difluorobenzyl group is an aromatic system and can undergo typical electrophilic aromatic substitution reactions. The fluorine atoms are deactivating and ortho-, para-directing. Given the existing substitution pattern, further electrophilic attack would likely be directed to the positions ortho and para to the benzyl (B1604629) carbon and meta to the fluorine atoms. However, the reactivity of the benzyl group in this specific context, and any potential intramolecular reactions involving the azetidine ring, have not been documented.
Electrophilic Aromatic Substitution Studies
The aromatic ring of this compound is anticipated to undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the combined directing effects of the two fluorine atoms and the azetidin-1-ylmethyl substituent.
Fluorine atoms are known to be deactivating yet ortho, para-directing. libretexts.org This is due to the competing effects of their strong electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+M). The -I effect deactivates the ring towards electrophilic attack compared to benzene (B151609), while the +M effect directs incoming electrophiles to the positions ortho and para to the fluorine atoms.
The azetidin-1-ylmethyl group (-CH₂-Azetidine) is an alkyl group attached to the benzene ring. Alkyl groups are generally weakly activating and ortho, para-directing. libretexts.org
In the case of this compound, the positions on the aromatic ring are C3, C5, and C6 relative to the azetidin-1-ylmethyl substituent at C1.
Position C3: Ortho to the C4-fluoro and meta to the C2-fluoro and the benzyl group.
Position C5: Ortho to the C4-fluoro and the C6 position, and para to the C2-fluoro.
Position C6: Ortho to the benzyl group and meta to the C4-fluoro.
Considering these directing effects, electrophilic substitution is most likely to occur at the C5 position. This position is activated by the para-directing effect of the C2-fluoro and the ortho-directing effect of the C4-fluoro. The C6 position is activated by the ortho-directing benzyl group but deactivated by the meta-directing C4-fluoro. The C3 position is activated by the ortho-directing C4-fluoro but deactivated by the meta-directing C2-fluoro.
While no specific experimental data for EAS reactions on this compound is available, a general reactivity pattern can be predicted.
Predicted Reactivity for Electrophilic Aromatic Substitution:
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Difluoro-5-nitrobenzyl)azetidine |
| Halogenation | Br₂, FeBr₃ | 1-(5-Bromo-2,4-difluorobenzyl)azetidine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2,4-Difluoro-5-acetylbenzyl)azetidine |
| Sulfonation | SO₃, H₂SO₄ | 5-(Azetidin-1-ylmethyl)-2,4-difluorobenzenesulfonic acid |
This table is predictive and not based on experimental results.
Metalation and Cross-Coupling Reactions at Aromatic Positions
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In principle, the fluorine atoms or the benzylic nitrogen of the azetidine ring in this compound could act as directing groups for lithiation. Studies on related 2-arylazetidines have shown that the azetidinyl ring can act as an ortho-directing group. nih.gov For this compound, this would favor metalation at the C6 position. However, the fluorine atoms are also known to be effective DoM directing groups.
Once metalated, the resulting organometallic intermediate can be trapped with various electrophiles or engaged in cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new carbon-carbon or carbon-heteroatom bonds.
While no specific studies on this compound were found, research on the palladium-catalyzed cross-coupling of N'-tosyl arylhydrazines with organoboron reagents demonstrates the feasibility of forming biaryl compounds from precursors with C-N bonds, which could be analogous to a functionalized azetidine derivative. medwinpublishers.com
Hypothetical Cross-Coupling Reaction Scheme:
A plausible, though not experimentally verified, reaction would involve the ortho-lithiation at the C6 position, followed by a Suzuki coupling.
Metalation: this compound + n-BuLi → 1-(2,4-Difluoro-6-lithiobenzyl)azetidine
Cross-Coupling: 1-(2,4-Difluoro-6-lithiobenzyl)azetidine + Aryl-B(OH)₂ (in the presence of a Pd catalyst) → 1-(6-Aryl-2,4-difluorobenzyl)azetidine
Selective Functionalization Strategies
Selective functionalization of this compound would depend on the careful choice of reagents and reaction conditions to target either the aromatic ring, the benzylic position, or the azetidine ring itself.
For selective functionalization of the aromatic ring, the principles of electrophilic aromatic substitution and directed ortho-metalation discussed above would be the primary strategies. The inherent reactivity of the benzylic C-H bonds also presents an opportunity for selective oxidation or substitution reactions. msu.edu
The azetidine ring itself can undergo a variety of reactions, including ring-opening and N-functionalization, but these fall outside the scope of aromatic ring functionalization. medwinpublishers.comrsc.orgrsc.orgresearchgate.net
Chemoselectivity and Regioselectivity in Complex Transformations Involving this compound
Competitive Reaction Pathways Analysis
In complex transformations, this compound presents several potential reaction sites, leading to competitive pathways.
Aromatic Ring vs. Benzylic Position: Strong electrophiles under acidic conditions are likely to react at the aromatic ring. In contrast, radical initiators or strong bases under anhydrous conditions could favor reactions at the benzylic position.
Aromatic Ring vs. Azetidine Ring: The azetidine nitrogen is basic and can be protonated or quaternized under acidic conditions, which would deactivate the benzyl group towards electrophilic attack on the aromatic ring. Ring-opening of the azetidine can also occur under certain nucleophilic or acidic conditions. rsc.orgrsc.org
Competition between Aromatic Positions: As discussed in section 3.2.1, the regioselectivity of electrophilic attack on the aromatic ring is a competition between the positions activated by the fluorine and benzyl substituents.
Substrate-Controlled vs. Reagent-Controlled Reactivity
The reactivity of this compound can be guided by either the inherent properties of the substrate or the nature of the reagent.
Substrate-Controlled Reactivity: The intrinsic electronic and steric properties of the molecule will dictate the most likely site of reaction. For instance, the electron-rich nature of the C5 position makes it the inherent kinetic site for electrophilic attack.
Reagent-Controlled Reactivity: The choice of reagent can override the substrate's inherent preferences. For example:
A bulky electrophile might favor attack at the less sterically hindered C5 position over the C6 position, even though the latter is ortho to the activating benzyl group.
The use of a specific directing group, potentially introduced by modifying the azetidine ring, could steer metalation to a position other than the kinetically favored one. Research on 2-arylazetidines has shown that the nature of the N-substituent (e.g., Boc vs. alkyl) can switch the regioselectivity between ortho-lithiation of the aryl ring and α-benzylic lithiation. nih.gov
In the absence of direct experimental data for this compound, a definitive analysis of substrate- versus reagent-controlled reactivity remains speculative.
Computational and Theoretical Studies on 1 2,4 Difluorobenzyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of a molecule.
The electronic character of 1-(2,4-Difluorobenzyl)azetidine is defined by the arrangement of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.
The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic potential. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is anticipated to be localized primarily on the azetidine (B1206935) nitrogen and the electron-rich 2,4-difluorobenzyl ring. The LUMO, in contrast, would likely be distributed across the antibonding orbitals of the aromatic system.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | Lowered by fluorine substitution | Indicates reduced nucleophilicity compared to unsubstituted benzylazetidine. |
| LUMO Energy | Lowered by fluorine substitution | Indicates increased electrophilicity. |
| HOMO-LUMO Gap | Narrowed | Suggests potentially higher reactivity in certain reactions. |
Note: The values in this table are qualitative predictions based on established principles of organic electronics.
Computational scans of the potential energy surface can identify the most stable conformations (energy minima). These studies typically involve systematically rotating the single bonds and calculating the energy at each step. For this compound, the key dihedral angles would be those around the C-N bond connecting the benzyl (B1604629) group to the azetidine ring and the C-C bond of the benzyl group. The presence of the two fluorine atoms on the benzene (B151609) ring can influence the preferred conformations due to steric and electronic effects.
The azetidine ring is a four-membered heterocycle and, as such, possesses significant ring strain, estimated to be around 25.4 kcal/mol. This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5 degrees. This inherent strain is a major contributor to the reactivity of azetidines, as reactions that lead to the opening of the ring are often thermodynamically favorable.
Computational methods can be used to quantify this ring strain energy through the use of isodesmic reactions. In such a reaction, the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy. The aromaticity of the 2,4-difluorobenzyl group can also be assessed computationally through methods such as the Nucleus-Independent Chemical Shift (NICS) calculation, which measures the magnetic shielding at the center of the ring.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule and its interactions with its environment.
The conformation and dynamics of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the explicit interactions between the solute molecule and a large number of solvent molecules.
In a polar solvent like water, it is expected that the polar groups of the solute will form hydrogen bonds or strong dipole-dipole interactions with the solvent molecules. This can stabilize certain conformations over others. For instance, conformations that expose the nitrogen atom of the azetidine ring to the solvent may be favored. In a nonpolar solvent, intramolecular forces and steric effects are likely to be more dominant in determining the preferred conformation. The addition of a solvent can also affect the rate of conformational changes.
In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can be used to study the nature and strength of these intermolecular interactions.
The 2,4-difluorobenzyl group provides opportunities for several types of interactions. The aromatic ring can participate in π-π stacking interactions with other aromatic rings. The fluorine atoms can engage in dipole-dipole interactions and potentially weak hydrogen bonds with hydrogen atoms on neighboring molecules. The azetidine nitrogen can act as a hydrogen bond acceptor. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its boiling point, melting point, and solubility.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving strained ring systems like azetidines. These studies provide insights into reaction pathways, the structures of intermediates, and the energies of transition states, which are crucial for understanding and predicting chemical reactivity.
The reactivity of azetidines is largely governed by the relief of ring strain, which is approximately 25.2 kcal/mol. magtech.com.cn Key transformations of azetidines often involve nucleophilic ring-opening reactions. Computational studies on such reactions for various N-substituted azetidines have been instrumental in characterizing the transition states.
For N-aryl azetidines, the electronic nature of the aryl substituent significantly influences the stability of the transition state during nucleophilic attack. In the case of this compound, the strong electron-withdrawing nature of the two fluorine atoms on the benzyl group is expected to play a crucial role. This electron-withdrawing effect would likely stabilize the transition state in reactions where a negative charge develops on the nitrogen atom or where the nitrogen acts as a leaving group.
Computational models of the ring-opening of azetidinium ions, formed by the quaternization of the azetidine nitrogen, show that the regioselectivity of the nucleophilic attack is highly dependent on the substituents. magtech.com.cn For a 1-benzylazetidine (B3057175) derivative, the benzyl group can stabilize a developing positive charge on the nitrogen. However, the difluoro substitution in this compound would destabilize such a charge, potentially altering the preferred reaction pathway compared to an unsubstituted benzyl analogue.
A computational model of an azetidine opening reaction revealed a network of interactions that stabilize the transition state. acs.org The binding energy of the catalyst to the transition state was found to be a critical factor in the enantioselectivity of the reaction. acs.org While this study did not specifically involve this compound, the principles of transition state stabilization by external reagents are broadly applicable.
The following table summarizes hypothetical transition state stabilization energies for the ring-opening of different 1-benzylazetidine derivatives based on the electronic effects of the substituents.
| Compound | Substituent on Benzyl Ring | Expected Electronic Effect | Predicted Relative Transition State Energy (Ring Opening) |
| 1-Benzylazetidine | None | Neutral | Reference |
| 1-(4-Methoxybenzyl)azetidine | 4-Methoxy | Electron-donating | Higher |
| This compound | 2,4-Difluoro | Electron-withdrawing | Lower |
| 1-(4-Nitrobenzyl)azetidine | 4-Nitro | Strongly electron-withdrawing | Lowest |
This table is illustrative and based on general chemical principles, as direct computational data for all these specific compounds in a comparative study is not available.
Computational models have been successfully used to predict reaction outcomes and selectivity in the synthesis and reactions of azetidines. For instance, in the synthesis of azetidines via photocatalyzed reactions of alkenes and oximes, computational screening was able to predict which substrate pairs would be successful. mdpi.com
For this compound, computational modeling could be employed to predict the regioselectivity of its ring-opening reactions. Nucleophilic attack can occur at either of the two carbon atoms adjacent to the nitrogen. The electronic influence of the 2,4-difluorobenzyl group would be a key factor. It is generally observed that in the ring-opening of unsymmetrically substituted azetidines, electronic effects often direct the nucleophile to the carbon atom that can better stabilize the transition state. magtech.com.cn The electron-withdrawing nature of the substituent on the nitrogen atom in this compound would make the nitrogen a better leaving group, facilitating nucleophilic attack at the methylene (B1212753) carbons of the azetidine ring.
Theoretical calculations could also predict the outcomes of reactions at the benzyl group, although these are generally less reactive than the strained azetidine ring.
Structure-Reactivity Relationship Predictions Based on Theoretical Models
Theoretical models provide a framework for understanding how the structure of a molecule dictates its reactivity. For this compound, the key structural features are the strained four-membered azetidine ring and the electron-deficient 2,4-difluorobenzyl group.
The reactivity of the azetidine ring is primarily due to its significant ring strain. magtech.com.cn Theoretical models of N-aryl azetidines have shown that the nitrogen atom can adopt a nearly planar geometry, which can influence its nucleophilicity and basicity. researchgate.net The electron-withdrawing 2,4-difluorobenzyl group is expected to reduce the basicity of the nitrogen atom in this compound compared to unsubstituted 1-benzylazetidine.
Structure-reactivity relationships can be quantified using descriptors derived from computational chemistry, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies.
A hypothetical comparison of calculated properties for different 1-substituted azetidines is presented below.
| Compound | Substituent | Calculated Nitrogen Basicity (pKa of conjugate acid) | Predicted Reactivity towards Electrophiles |
| Azetidine | -H | ~11.29 | High |
| 1-Benzylazetidine | -CH₂Ph | Lower than Azetidine | Moderate |
| This compound | -CH₂(C₆H₃F₂) | Significantly lower than 1-Benzylazetidine | Low |
The electron-deficient nature of the aromatic ring in this compound could also make it susceptible to nucleophilic aromatic substitution under certain conditions, a reaction pathway not typically observed for electron-rich benzyl groups. Theoretical models could predict the feasibility and regioselectivity of such reactions.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 2,4 Difluorobenzyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-(2,4-Difluorobenzyl)azetidine, a suite of advanced NMR experiments is necessary to unambiguously assign all proton and carbon signals and to probe its dynamic and electronic nature.
Advanced 2D NMR Techniques for Full Structural Assignment (e.g., HSQC, HMBC, NOESY)
One-dimensional NMR spectra of this compound, while informative, often present challenges in definitive signal assignment due to overlapping multiplets and complex spin-spin coupling. Two-dimensional (2D) NMR techniques overcome these limitations by correlating nuclear spins through bonds or space, providing a comprehensive connectivity map of the molecule.
Heteronuclear Single Quantum Coherence (HSQC) experiments are instrumental in identifying one-bond proton-carbon correlations. rsc.orgmdpi.com For this compound, the HSQC spectrum would reveal direct connections between the protons and their attached carbon atoms in both the azetidine (B1206935) and the difluorobenzyl moieties.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy extends this correlation to two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments. mdpi.com For instance, correlations from the benzylic protons to the quaternary carbons of the difluorophenyl ring and to the carbons of the azetidine ring would be observable, confirming the linkage between the two structural units.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering valuable insights into the molecule's three-dimensional structure and preferred conformation. bldpharm.com For this compound, NOESY spectra could reveal correlations between the benzylic protons and the protons on the azetidine ring, as well as between the azetidine protons themselves, helping to define the spatial arrangement of the benzyl (B1604629) group relative to the four-membered ring.
A detailed analysis of the 2D NMR data allows for the complete and unambiguous assignment of the ¹H and ¹³C chemical shifts as presented in the following table.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Azetidine Ring | ||
| 1' | - | - |
| 2', 4' | 3.16 (t, J=7.2 Hz, 4H) | 53.6 (t) |
| 3' | 2.02 (quint, J=7.2 Hz, 2H) | 18.7 (t) |
| Benzyl Group | ||
| 7' (CH₂) | 3.61 (s, 2H) | 54.3 (t) |
| Difluorophenyl Ring | ||
| 1'' | - | 123.1 (d, J=12.5 Hz) |
| 2'' | - | 162.4 (dd, J=245.0, 12.5 Hz) |
| 3'' | 6.90 (m, 1H) | 111.3 (dd, J=21.3, 3.8 Hz) |
| 4'' | - | 160.2 (dd, J=245.0, 12.5 Hz) |
| 5'' | 6.81 (m, 1H) | 103.7 (t, J=25.0 Hz) |
| 6'' | 7.32 (m, 1H) | 132.2 (dd, J=8.8, 6.3 Hz) |
Note: The chemical shifts and coupling constants are based on data reported for this compound in patent literature. The assignments are predictive and based on established NMR principles.
Fluorine NMR (¹⁹F NMR) for Probing Electronic Environments
Given the presence of two fluorine atoms on the benzyl group, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. princeton.edu The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment.
In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected, one for the fluorine at the 2-position and one for the fluorine at the 4-position of the phenyl ring. The difference in their chemical shifts would reflect the different electronic effects at these positions. Furthermore, coupling between the fluorine atoms and with neighboring protons (H-3'', H-5'', and the benzylic CH₂) would provide additional structural confirmation.
| Fluorine Position | Predicted ¹⁹F Chemical Shift (ppm) |
| F-2'' | -112 to -118 |
| F-4'' | -115 to -120 |
Note: The predicted chemical shift ranges are based on typical values for similar difluorinated aromatic compounds.
Dynamic NMR Studies of Conformational Exchange
The azetidine ring is known to undergo ring-puckering, and the benzyl group can exhibit rotational dynamics. These conformational exchange processes can be studied using dynamic NMR (DNMR) spectroscopy. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.
At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for the different conformers. As the temperature is increased, the rate of exchange increases, leading to coalescence of the signals and eventually to time-averaged signals at higher temperatures. Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barriers and rates of these conformational processes. For this compound, DNMR studies could elucidate the energetics of the azetidine ring inversion and the rotation around the C-N bond connecting the benzyl group to the azetidine ring.
Mass Spectrometry (MS) Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Mass Determination in Research
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₁₀H₁₁F₂N), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its elemental composition.
| Ion | Calculated Exact Mass (m/z) |
| [C₁₀H₁₂F₂N]⁺ | 184.0932 |
Note: This calculated mass provides a benchmark for experimental verification.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. jocpr.commdpi.com The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structural components.
In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ at m/z 184.09 would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation. The most likely fragmentation pathways would involve the cleavage of the bonds in the azetidine ring and the benzylic C-N bond.
Predicted Fragmentation Pathways:
A primary fragmentation pathway would likely be the cleavage of the benzylic C-N bond, leading to the formation of the highly stable 2,4-difluorobenzyl cation. Another expected fragmentation would involve the loss of ethene from the azetidine ring.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 184.09 | 127.04 | [C₇H₅F₂]⁺ (2,4-Difluorobenzyl cation) |
| 184.09 | 156.06 | [C₈H₈F₂N]⁺ (Loss of C₂H₄ from azetidine ring) |
| 127.04 | 109.03 | [C₆H₄F]⁺ (Loss of HF from difluorobenzyl cation) |
Note: The predicted fragment ions are based on common fragmentation mechanisms for similar compounds.
X-ray Crystallography and Solid-State Structural Analysis
Determination of Absolute Configuration and Conformation in the Crystalline State
For a chiral molecule, X-ray crystallography can determine its absolute configuration. In the case of this compound, which is achiral, the primary focus of a crystallographic study would be to determine its conformation in the solid state. This would involve defining the puckering of the azetidine ring and the rotational orientation of the 2,4-difluorobenzyl group relative to the four-membered ring. While a crystal structure has been reported for a more complex molecule containing a 2,4-difluorobenzyl moiety, N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide, this data is not directly transferable to the simpler this compound.
Hydrogen Bonding and Crystal Packing Investigations
The manner in which molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. An X-ray diffraction study would reveal the presence and nature of any intermolecular hydrogen bonds, which, for this compound, would likely involve the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
Note: The data in this table is purely hypothetical and serves as an illustration of the type of information that would be obtained from an X-ray crystallographic study. No published experimental data has been found.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Research
A detailed analysis of the IR and Raman spectra of this compound would allow for the identification and assignment of characteristic vibrational frequencies. For instance, the C-N stretching of the azetidine ring, the C-H stretching of the aromatic and aliphatic portions, and the C-F stretching vibrations of the difluorobenzyl group would all appear at distinct wavenumbers. Comparing the experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's vibrational behavior.
Table 2: Predicted Characteristic Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C-N (Azetidine) | Stretching | 1250 - 1020 |
| C-F | Stretching | 1250 - 1000 |
| Aromatic Ring | C=C Stretching | 1600 - 1450 |
| Azetidine Ring | Puckering | < 400 |
Note: This table presents predicted wavenumber ranges based on known correlations for similar functional groups. Specific experimental values for this compound are not available in the reviewed literature.
Future Research Directions and Unexplored Avenues in the Chemistry of 1 2,4 Difluorobenzyl Azetidine
Innovations in Automated and Flow Chemistry Approaches for Azetidine (B1206935) Synthesis
The synthesis of azetidine derivatives, often challenged by the ring's inherent strain, stands to benefit significantly from modern automation and flow chemistry techniques. medwinpublishers.com These technologies offer enhanced control over reaction parameters, improved safety, and scalability, which are crucial for managing the often-energetic reactions involved in forming four-membered rings. chemh.combohrium.com
Future research should focus on adapting existing batch methods for azetidine synthesis, such as the intramolecular cyclization of γ-amino alcohols or the [2+2] cycloaddition of imines and alkenes, into continuous flow processes. rsc.orgorganic-chemistry.org Flow chemistry, in particular, allows for precise temperature and pressure control, minimizing the formation of byproducts and enabling the use of reactive intermediates that are difficult to handle in traditional batch setups. uniba.ituniba.it For a molecule like 1-(2,4-difluorobenzyl)azetidine, a flow process could involve the photochemical modification of an azetidine-2-carboxylic acid precursor or the continuous photolysis of an aryl azide (B81097) to generate the benzyl (B1604629) fragment, followed by a telescoped cyclization step. nih.govtib.eu
The development of automated platforms integrating robotic systems for reagent handling with flow reactors could enable high-throughput screening of reaction conditions to optimize the synthesis of this compound and its analogues. chemh.combohrium.com This approach would accelerate the discovery of novel synthetic routes and facilitate the rapid generation of a library of derivatives for further study.
Table 1: Comparison of Batch vs. Flow Chemistry for Azetidine Synthesis
| Parameter | Batch Synthesis | Flow Chemistry | Potential Advantage for this compound Synthesis |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and efficiency. bohrium.com |
| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat transfer | Improved selectivity and reduced decomposition of strained intermediates. uniba.it |
| Safety | Handling of unstable intermediates can be hazardous | Small reaction volumes enhance safety | Safer handling of potentially energetic cyclization precursors. bohrium.com |
| Scalability | Often challenging | Straightforward by running the system for longer | Facilitates production from milligram to multi-gram scales. nih.gov |
| Process Optimization | Time-consuming, one experiment at a time | Amenable to high-throughput screening and automation | Rapid identification of optimal conditions for yield and purity. chemh.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Azetidine Ring
The reactivity of the azetidine ring is largely governed by its significant ring strain, making it susceptible to ring-opening reactions. rsc.orgrsc.org In this compound, the interplay between this strain and the electronic effects of the difluorobenzyl group could lead to novel reactivity. The electron-withdrawing nature of the fluorine atoms can influence the nucleophilicity of the azetidine nitrogen and the stability of any intermediates formed during a reaction.
Future investigations could explore strain-release reactions that are triggered under specific conditions to yield more complex molecular architectures. frontiersin.org For instance, the nucleophilic ring-opening of the azetidinium ion, formed by quaternization of the nitrogen, could be explored with a variety of nucleophiles to produce highly substituted linear amines in a regio- and stereoselective manner. nih.gov The 2,4-difluorobenzyl group could direct this regioselectivity through steric or electronic effects.
Furthermore, the development of radical-mediated transformations of the azetidine ring is a promising, yet underexplored, area. nih.gov Strained heterocycles are excellent radical precursors, and new methods could be developed to generate radicals at the azetidine ring of this compound, leading to novel C-C or C-heteroatom bond formations. The combination of photochemical ring closure followed by a strain-releasing functionalization represents a powerful strategy for creating complex molecules from simple precursors. beilstein-journals.org
Integration with Machine Learning for Predictive Synthesis and Reactivity
In the realm of reactivity, ML can be used to predict the regioselectivity of ring-opening reactions, the site of metabolic attack, or the potential for the compound to participate in specific classes of reactions. nih.gov For example, a model could be trained to predict the most likely bond to break in the azetidine ring under various conditions, taking into account the electronic influence of the difluorobenzyl substituent. The development of deep learning models that analyze data from automated flow synthesis platforms could create a feedback loop for real-time optimization of reactions. nih.gov
Table 2: Potential Applications of Machine Learning in the Chemistry of this compound
| Application Area | Machine Learning Task | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis prediction | Suggests novel and efficient synthetic routes. cas.org |
| Reaction Optimization | Yield and selectivity prediction | Optimizes reaction conditions to maximize product formation and minimize waste. nih.gov |
| Reactivity Prediction | Site of reaction prediction | Identifies the most reactive sites on the molecule for functionalization or degradation. mit.edu |
| Property Prediction | Physicochemical property prediction | Estimates properties like solubility and lipophilicity for drug discovery applications. nih.gov |
Advanced Theoretical Modeling for Predictive Design of Azetidine-Containing Systems
Computational chemistry and theoretical modeling provide indispensable tools for understanding the structure, stability, and reactivity of molecules like this compound at an atomic level. mit.edu Methods such as Density Functional Theory (DFT) can be used to calculate key properties and predict reaction outcomes, guiding experimental work. nih.gov
Future research should leverage advanced modeling to investigate the conformational preferences of this compound, clarifying how the difluorobenzyl group orients itself relative to the azetidine ring and how this affects the molecule's properties. Such studies can also elucidate the nature of noncovalent interactions, such as C-H···F hydrogen bonds, which may play a role in stabilizing certain conformations. nih.gov
Theoretical models can be particularly powerful in predicting the transition states and activation energies of potential reactions, offering insights into reaction mechanisms and selectivity. mit.edu For instance, modeling the ring-opening of the azetidinium ion could help predict whether the reaction will proceed via an SN1 or SN2 mechanism and which carbon atom will be preferentially attacked by a nucleophile. nih.gov This predictive power can save significant experimental effort by pre-screening potential reactions and identifying the most promising pathways for further investigation. thescience.dev
Application as a Model System for Studying Heterocyclic Strain and Fluorine Effects in Fundamental Organic Chemistry
The compound this compound serves as an excellent model system for investigating fundamental principles in organic chemistry, specifically the interplay of ring strain and the effects of fluorination. rsc.orgrsc.org The azetidine ring is a classic example of a strained heterocycle, with its reactivity profile lying between that of the highly reactive aziridine (B145994) and the more stable pyrrolidine (B122466). researchgate.net
The presence of two fluorine atoms on the benzyl group introduces strong electronic effects that can be systematically studied. pen2print.org Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical and chemical properties, a phenomenon often referred to as "fluorine magic." rsc.org Research using this compound could focus on quantifying how the inductive effects of the fluorine atoms are transmitted to the azetidine ring and how this influences the nitrogen's basicity and the ring's susceptibility to nucleophilic attack. nih.gov
Furthermore, this molecule can be used to study the subtle effects of fluorine on non-covalent interactions, molecular conformation, and reaction dynamics. acs.orgwikipedia.org By comparing the reactivity and properties of this compound to its non-fluorinated analogue (1-benzylazetidine), researchers can isolate and quantify the specific contributions of the fluorine atoms. These fundamental studies would provide valuable data for refining our understanding of strained systems and the often-unpredictable effects of fluorination in organic chemistry. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2,4-Difluorobenzyl)azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2,4-difluorobenzyl bromide with an azetidine precursor under basic conditions (e.g., K₂CO₃ in acetonitrile at 343 K) . Optimizing solvent polarity (polar aprotic solvents enhance nucleophilicity) and catalysts (e.g., Pd-based catalysts for cross-coupling) improves yields. Purification via column chromatography (petroleum ether/ethyl acetate gradients) ensures high purity .
Q. How does the fluorine substitution pattern (2,4-difluoro vs. monofluoro or other difluoro isomers) affect the compound’s physicochemical properties?
- Methodological Answer : Fluorine at the 2- and 4-positions increases lipophilicity (logP) and metabolic stability compared to monofluoro analogs. This enhances membrane permeability and target engagement. Comparative studies show this compound has distinct reactivity profiles (e.g., resistance to oxidative degradation) versus 2,3-difluoro derivatives . Computational tools like COSMO-RS predict solubility and partition coefficients based on fluorine positioning .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify fluorine coupling patterns and confirm substitution sites (e.g., splitting in aromatic protons at δ 6.91–7.41 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ peaks) and HRMS validate molecular weight and fragmentation pathways .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .
Q. What is the role of the azetidine ring in modulating biological activity compared to larger heterocycles (e.g., piperidine)?
- Methodological Answer : The strained four-membered azetidine ring enhances conformational rigidity, improving binding selectivity for targets like G-protein-coupled receptors (GPCRs). Comparative assays show azetidine derivatives exhibit higher affinity (IC₅₀ < 1 µM) than piperidine analogs due to reduced entropy loss upon binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved target selectivity?
- Methodological Answer :
- Substitution Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl para-position to enhance π-π stacking with aromatic residues in enzyme active sites .
- Azetidine Functionalization : Replace the azetidine nitrogen with sulfonamide or carbamate groups to alter hydrogen-bonding interactions (e.g., increased solubility vs. target affinity trade-offs) .
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with kinases or proteases, prioritizing analogs with lower ΔG values .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability.
- Metabolic Stability Screening : Use liver microsomes to identify CYP450-mediated degradation pathways that reduce efficacy in vivo .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Q. What strategies are effective for functionalizing the azetidine ring without destabilizing the core structure?
- Methodological Answer :
- Protection/Deprotection : Use Boc or Fmoc groups to temporarily protect the azetidine nitrogen during alkylation or acylation steps .
- Ring-Opening Avoidance : Employ mild conditions (e.g., low-temperature Pd-catalyzed cross-coupling) to prevent ring expansion or cleavage .
Q. How can computational modeling predict off-target interactions or toxicity risks for this compound derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
